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Compound of Interest

Compound Name: 2'-Bromo-2-hydroxyacetophenone

CAS No.: 99233-20-2

Cat. No.: B6331890

Get Quote

Executive Summary & Chemical Identity
2'-Bromo-2-hydroxyacetophenone (IUPAC: 1-(2-bromophenyl)-2-hydroxyethan-1-one) is a

critical scaffold in the synthesis of fused heterocycles and pharmaceutical intermediates. In

drug development, precise structural verification is required to distinguish this compound from

its regioisomers, particularly the commercially common

-bromo-2'-hydroxyacetophenone (phenacyl bromide derivative).

This guide delineates the specific electron ionization (EI-MS) fragmentation pathways that

serve as diagnostic fingerprints for the 2'-bromo isomer, focusing on the retention of the

bromine isotopic pattern in key fragment ions.
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Property Specification

Common Name 2'-Bromo-2-hydroxyacetophenone

IUPAC Name 1-(2-bromophenyl)-2-hydroxyethan-1-one

CAS Number
2491-36-3 (Note: Often conflated with isomers

in databases)

Molecular Formula

C

H

BrO

Monoisotopic Mass

213.96 Da (

Br) / 215.96 Da (

Br)

Key Structural Feature

Bromine on the aromatic ring (ortho); Hydroxyl

on the

-carbon.[1][2]

Experimental Methodology
To replicate the fragmentation patterns described, the following experimental conditions are

recommended. These parameters ensure reproducible ionization and minimize thermal

degradation prior to analysis.

Ionization Mode: Electron Impact (EI) at 70 eV.[1]

Inlet System: Direct Insertion Probe (DIP) or GC-MS (using non-polar capillary columns, e.g.,

DB-5ms).

Source Temperature: 200°C (Avoid excessive heat to prevent dehydration prior to ionization).

Scan Range:m/z 40–300.
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Expert Insight: Unlike its side-chain brominated isomers, 2'-Bromo-2-hydroxyacetophenone is

relatively stable. However, high injector temperatures (>250°C) can induce thermal dehydration

(

), which may confuse spectral interpretation.

Fragmentation Mechanism Analysis
The fragmentation of 2'-Bromo-2-hydroxyacetophenone is driven by the stability of the

aromatic ring and the lability of the

-carbon bond. The mass spectrum is characterized by the retention of the bromine atom in the
primary fragment ions, resulting in characteristic doublet peaks (1:1 ratio of

Br:

Br).

Primary Pathway: -Cleavage
The dominant pathway involves the cleavage of the C-C bond between the carbonyl carbon

and the

-carbon (side chain).

Ionization: Removal of an electron from the carbonyl oxygen lone pair yields the molecular

ion

(m/z 214/216).

-Cleavage: The bond adjacent to the carbonyl breaks, expelling the hydroxymethyl radical (

CH

OH, mass 31).
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Result: Formation of the 2-bromobenzoyl cation (acylium ion) at m/z 183/185. This is

typically the Base Peak (100% relative abundance).[3]

Secondary Pathway: Decarbonylation
The acylium ion is energetically excited and undergoes subsequent elimination of carbon

monoxide (CO).

Precursor: 2-bromobenzoyl cation (m/z 183/185).

Neutral Loss: Expulsion of CO (28 Da).

Result: Formation of the 2-bromophenyl cation at m/z 155/157.

Note: This ion retains the bromine signature, confirming the halogen is ring-bound.

Tertiary Pathway: Dehalogenation
Finally, the aryl cation loses the bromine atom.

Precursor: 2-bromophenyl cation (m/z 155/157).

Neutral Loss: Loss of Br radical (

Br).

Result: Formation of the phenylene cation (benzyne-like fragment) at m/z 76.

Comparative Performance: Distinguishing Isomers
The "performance" of a mass spectrometry assay is defined by its specificity. The table below

contrasts the target molecule with its most common isomer, 2-Bromo-2'-hydroxyacetophenone

(where Br is on the side chain and OH is on the ring).
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Feature
Target: 2'-Bromo-2-

hydroxyacetophenone

Alternative: 2-Bromo-2'-

hydroxyacetophenone

Structure Ring-Br, Sidechain-OH Ring-OH, Sidechain-Br

Base Peak m/z 183/185 (Retains Br) m/z 121 (Loses Br)

Key Mechanism

-cleavage loses

CH

OH

C-Br cleavage loses

Br or

CH

Br

Isotopic Pattern
Strong 1:1 doublets in major

fragments

No Br pattern in base peak

(Salicyloyl ion)

Diagnostic Ion m/z 155 (Bromophenyl cation)
m/z 121 (Hydroxybenzoyl

cation)

Diagnostic Rule: If the base peak of your spectrum shows a distinct 1:1 isotopic split separated

by 2 Da, the bromine is on the aromatic ring. If the base peak is a singlet (e.g., m/z 121), the

bromine was on the side chain and was lost during fragmentation.

Visualization of Fragmentation Pathways[3][5][6][7]
[8]
The following diagram illustrates the fragmentation tree for 2'-Bromo-2-
hydroxyacetophenone, highlighting the mass shifts and isotopic retention.
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Figure 1: EI-MS Fragmentation pathway of 2'-Bromo-2-hydroxyacetophenone showing

characteristic mass losses.

Summary of Key Ions
Use this table to validate experimental spectra.
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m/z Value Ion Identity Formula
Relative
Abundance

214 / 216 Molecular Ion Moderate (20-40%)

183 / 185
2-Bromobenzoyl

Cation
High (100%)

155 / 157 2-Bromophenyl Cation High (60-80%)

76 Phenylene Cation Moderate

50 / 51 Ring Fragmentation Low
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
of 2'-Bromo-2-hydroxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6331890/docs#comparative-guide-mass-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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